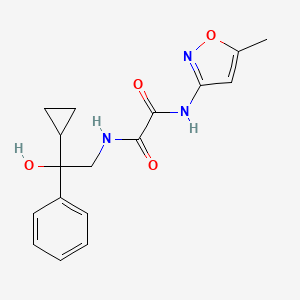

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-11-9-14(20-24-11)19-16(22)15(21)18-10-17(23,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,23H,7-8,10H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVLUGRCAFCFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

- Cyclopropyl Group : Influences steric and electronic properties.

- Hydroxyl Group : Enhances solubility and potential biological interactions.

- 5-Methyl-1,2-Oxazole Moiety : Contributes to its pharmacological profile.

The molecular formula is , with a molecular weight of approximately 359.5 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticoagulant Properties : The compound has shown promise as an anticoagulant, potentially aiding in the prevention of thrombus formation.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic uses in inflammatory disorders.

- Antimicrobial Activity : The structural features may contribute to antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through several organic reactions:

- Formation of the Cyclopropyl Group : Typically involves cyclopropanation reactions.

- Hydroxylation : The introduction of the hydroxyl group can be accomplished using reagents like osmium tetroxide or hydrogen peroxide.

- Attachment of the Oxazole Moiety : This step may involve condensation reactions with appropriate precursors.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Similarities : Both contain the 5-methyl-1,2-oxazol-3-yl group, enabling interactions with biological targets via hydrogen bonding.

- Differences : The target’s ethanediamide core contrasts with L1’s sulfonamide-Schiff base hybrid. This difference likely impacts solubility (ethanediamides are less polar than sulfonamides) and metabolic stability.

Target Compound vs. Compound g : Similarities: Both feature amide and hydroxyl groups, critical for binding to enzymatic active sites. Differences: Compound g’s diphenylhexane backbone and dimethylphenoxy group enhance lipophilicity, whereas the target’s cyclopropyl group balances rigidity and metabolic resistance.

Research Findings and Implications

- Cyclopropyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.